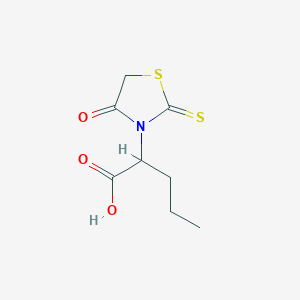

2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid

Overview

Description

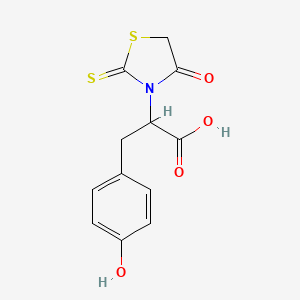

“2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid” is a chemical compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a heterocyclic compound with a five-membered ring structure containing sulfur at the first position and nitrogen at the third position . The linear formula of this compound is C6H7NO3S2 .

Synthesis Analysis

Thiazolidine motifs, which include “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid” is characterized by a five-membered thiazolidine ring with sulfur and nitrogen atoms. The compound has a molecular weight of 205.256 .Scientific Research Applications

Antifungal Activity

2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid derivatives have been explored for their potential as antifungal compounds. [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids, structurally related to this compound, have shown varying degrees of antifungal activity against species like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).

Aldose Reductase Inhibition

Some derivatives of 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid, such as epalrestat, are known for their aldose reductase inhibitory action. This is significant in the context of diabetes management, as aldose reductase plays a crucial role in the polyol pathway related to diabetic complications. These compounds have shown potent inhibition of aldose reductase, with some being more effective than standard drugs in this category (Kučerová-Chlupáčová et al., 2020).

Nonlinear Optical Properties

Certain derivatives, such as 4-(3-Allyl-4-oxo-2-thioxo-thiazolidin-5-ylazo) salicylic acid and its related compounds, have been investigated for their linear and nonlinear optical properties. These properties make them candidates for applications in fields like photonics and optoelectronics. Their ability to show changes in optical properties under UV radiation has been a particular focus of study (El-Ghamaz et al., 2018).

Antibacterial Activity

The thiazolidinone ring, a core structure in these compounds, has been associated with antibacterial activity. Some synthesized derivatives have demonstrated effectiveness against a range of bacterial species, highlighting their potential in the development of new antibacterial agents (Patel & Patel, 2010).

Future Directions

The future directions for research on “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pentanoic acid” and related compounds could involve developing multifunctional drugs and improving their activity . The diverse therapeutic and pharmaceutical activity of thiazolidine derivatives makes them valuable for probe design and the development of next-generation drug candidates .

properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c1-2-3-5(7(11)12)9-6(10)4-14-8(9)13/h5H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBENOPDFDNLOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

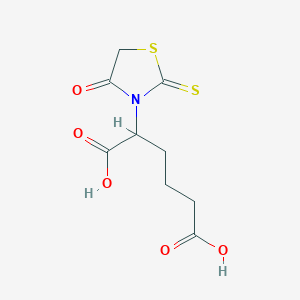

Molecular Formula |

C8H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B3822896.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B3822902.png)

![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)

![1-[1-(2,4-dimethylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3822909.png)

![methyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3822942.png)

![4-nitrophenyl N-[(4-methylphenyl)sulfonyl]valinate](/img/structure/B3822950.png)

![3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N'-[(4-methylphenyl)sulfonyl]propanohydrazide](/img/structure/B3822959.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B3822981.png)

![N-methyl-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B3822982.png)